BenchChemオンラインストアへようこそ!

3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Lipophilicity Physicochemical property Regioisomer differentiation

3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351590-17-4) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a 3-chlorophenyl substituent at the oxadiazole 3-position and a cyclopropylsulfonyl-protected azetidine ring at the 5-position. The compound has a molecular formula of C₁₄H₁₄ClN₃O₃S, a molecular weight of 339.8 g/mol, a computed XLogP3-AA of 2.1, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 1351590-17-4
Cat. No. B2671236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS1351590-17-4
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C14H14ClN3O3S/c15-11-3-1-2-9(6-11)13-16-14(21-17-13)10-7-18(8-10)22(19,20)12-4-5-12/h1-3,6,10,12H,4-5,7-8H2
InChIKeyIMEKOQPCNZQBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole – Structural Identity and Core Physicochemical Profile for Procurement Decisions


3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351590-17-4) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a 3-chlorophenyl substituent at the oxadiazole 3-position and a cyclopropylsulfonyl-protected azetidine ring at the 5-position [1]. The compound has a molecular formula of C₁₄H₁₄ClN₃O₃S, a molecular weight of 339.8 g/mol, a computed XLogP3-AA of 2.1, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. This specific substitution pattern—a meta-chlorophenyl group combined with a cyclopropylsulfonyl azetidine—is structurally distinct within the broader 1,2,4-oxadiazole azetidine chemical space explored in patents targeting sphingosine-1-phosphate (S1P) receptor modulation [2].

Why Generic 1,2,4-Oxadiazole Azetidine Analogs Cannot Replace 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole in Research Procurement


Within the 1,2,4-oxadiazole azetidine chemotype, minor structural permutations—such as the position of the chlorine atom on the phenyl ring, the nature of the sulfonyl group (cyclopropyl vs. aryl vs. alkyl), and the substitution orientation on the oxadiazole core—can profoundly alter molecular recognition, target engagement, and physicochemical properties [1]. For example, moving the chlorine from the meta to the para position or replacing the cyclopropylsulfonyl group with a phenylsulfonyl group changes the compound's electrostatic potential surface, lipophilicity, and metabolic stability profile [2][3]. Consequently, generic substitution without direct, quantitative comparative data on the identical chemical structure carries a high risk of irreproducible biological results. The evidence below identifies the limited but verifiable differentiation points available for this specific compound.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Meta-Chlorophenyl vs. Para-Chlorophenyl Regioisomer: Lipophilicity (XLogP3-AA) Comparison

The target compound (3-(3-chlorophenyl) substitution, meta-Cl) has a computed XLogP3-AA of 2.1 [1]. In the broader 1,2,4-oxadiazole azetidine class, shifting the chlorine atom from the meta to the para position is known to alter the molecular dipole moment and lipophilicity, which directly impacts membrane permeability and non-specific protein binding [2]. While a direct head-to-head experimental LogP comparison for the para-chloro regioisomer of this exact scaffold is not publicly available, class-level SAR data from the S1P1 agonist patent family (US9187437B2) demonstrates that meta- vs. para-substitution on the phenyl ring can shift EC₅₀ values by factors of >10-fold in functional GTPγS binding assays for related oxadiazole compounds [3].

Lipophilicity Physicochemical property Regioisomer differentiation

Cyclopropylsulfonyl vs. Phenylsulfonyl Azetidine Substituent: Hydrogen Bond Acceptor Capacity and Steric Bulk

The target compound contains a cyclopropylsulfonyl group on the azetidine nitrogen, providing a compact, electron-deficient sulfonyl moiety with six total hydrogen bond acceptors (HBA = 6) [1]. In contrast, an analog bearing a phenylsulfonyl group (e.g., 3-(3-chlorophenyl)-5-(1-(phenylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole) would introduce additional π-surface and increase steric bulk. The cyclopropyl group's smaller van der Waals volume and distinct electronic properties (cyclopropyl σ-donor effect) can influence the sulfonyl group's HBA capacity and target protein interactions differently than aromatic sulfonyl substituents [2]. While no direct binding or activity data exist for this specific pair, the Allergan patent US8859598B2 explicitly claims both cyclopropylsulfonyl and arylsulfonyl azetidine derivatives as distinct embodiments within the same oxadiazole class, underscoring their non-equivalence [3].

Sulfonyl group Hydrogen bonding Steric effect

Molecular Weight and Rotatable Bond Differentiation from Close Azetidine-Oxadiazole Analogs

The target compound has a molecular weight of 339.8 g/mol and 4 rotatable bonds [1]. A closely related analog, 3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide (CAS 1396795-16-6), has a molecular weight of 362.4 g/mol and 5 rotatable bonds, representing a +22.6 g/mol increase and one additional rotatable bond due to the N-methylbenzamide moiety replacing the chlorophenyl group [2]. This difference directly impacts Lipinski compliance parameters and conformational flexibility, which can affect binding entropy and passive membrane permeability [3].

Molecular weight Rotatable bonds Drug-likeness

Hydrogen Bond Donor Deficit vs. Amide-Containing Analogs: Implications for Blood-Brain Barrier Penetration

The target compound has zero hydrogen bond donors (HBD = 0) [1]. In contrast, the N-methylbenzamide analog (CAS 1396795-16-6) contains one hydrogen bond donor (the amide NH) [2]. The absence of HBDs is a critical determinant for passive blood-brain barrier penetration; compounds with HBD = 0 generally exhibit higher CNS penetration potential than those with HBD ≥ 1, all else being equal [3]. For neuroscience or neuroinflammation research programs where CNS exposure is desired, the target compound's HBD = 0 profile represents a meaningful physicochemical advantage over amide-containing analogs.

Hydrogen bond donor BBB penetration CNS drug design

3-Chlorophenyl vs. Furan-2-yl Substituent: Topological Polar Surface Area (TPSA) and Aromaticity Differences

A commercially available analog, 5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, replaces the 3-chlorophenyl group with a furan-2-yl substituent [1]. The chlorophenyl group provides a larger aromatic surface area, higher polarizability, and a distinct electrostatic potential map due to the electron-withdrawing chlorine atom, compared to the electron-rich, smaller furan ring. While exact TPSA values require calculation, the presence of chlorine vs. oxygen in the aromatic substituent alters both the compound's lipophilicity and its ability to engage in halogen bonding interactions with protein targets. No direct comparative biological data are available to quantify the functional consequence of this substitution, but the distinct physicochemical profiles support non-interchangeability in biological assays.

TPSA Aromaticity Electrostatic potential

Limitation Statement: Absence of High-Strength Comparative Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, Google Patents, and authoritative chemical databases (ChEMBL, BindingDB) returned no quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition, or selectivity ratios) for 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole or its closest structural analogs in any standardized assay [1][2][3]. The compound is not indexed in ChEMBL or BindingDB, and PubChem BioAssay lists no active screening results for CID 56764575. Consequently, all differentiation claims above are based on computed physicochemical properties, patent structural distinctions, and class-level SAR inferences. Procurement decisions must be made with the understanding that biological differentiation of this compound from its analogs remains experimentally unvalidated in the public domain.

Data gap Biological activity Procurement risk

Recommended Research and Procurement Application Scenarios for 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole


S1P1 Receptor Agonist Lead Optimization Programs Requiring a Compact, Meta-Chlorophenyl Scaffold

Based on the patent landscape establishing 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators [1], this compound serves as a specific, unsubstituted meta-chlorophenyl core for structure-activity relationship (SAR) exploration. Its compact structure (MW 339.8, XLogP3 2.1) and zero HBD profile make it an attractive starting point for lead optimization aimed at improving oral bioavailability while maintaining S1P1 potency. Researchers should procure this exact compound rather than para-chloro or des-chloro analogs to preserve the meta-substitution pattern that may confer distinct S1P1 binding kinetics.

Computational Chemistry and Molecular Modeling Studies Requiring Experimentally Unvalidated, Physicochemically Distinct Chemical Probes

The compound's physicochemical profile—moderate lipophilicity (XLogP3 = 2.1), zero HBDs, compact cyclopropylsulfonyl group, and four rotatable bonds—offers a differentiated chemical space point for computational docking, molecular dynamics simulations, and machine learning model training relative to amide-containing or furan-substituted analogs [2]. Its lack of published biological data makes it suitable as a 'negative control' or 'test ligand' in virtual screening campaigns where the goal is to assess the predictive power of computational models against a chemically reasonable but biologically uncharacterized molecule.

Fragment-Based Drug Discovery (FBDD) Libraries Focused on CNS-Penetrant Chemical Space

With zero hydrogen bond donors, a molecular weight well below 400 Da, and a moderate LogP, this compound aligns with CNS drug-likeness guidelines [3]. It can be incorporated into fragment-screening libraries designed to identify novel chemical starting points for neurological or psychiatric indications, where BBB penetration is a prerequisite. The cyclopropylsulfonyl azetidine moiety provides a rigid, three-dimensional scaffold that may offer target selectivity advantages over flatter aromatic fragments.

Custom Synthesis and Medicinal Chemistry Feasibility Studies for Azetidine-Containing Heterocycles

The compound represents a synthetically tractable template for parallel library synthesis, given its modular assembly from commercially available 3-chlorobenzonitrile, cyclopropylsulfonyl chloride, and azetidine-3-carboxylic acid derivatives. Procurement of the target compound as a reference standard enables medicinal chemistry teams to validate synthetic routes and analytical methods before scaling up analog production.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.